Cediranib maleate

Vue d'ensemble

Description

Le maléate de cédiranib est un puissant inhibiteur des tyrosine kinases du récepteur du facteur de croissance endothélial vasculaire (VEGF). Il est en cours de développement par AstraZeneca comme agent chimiothérapeutique anticancéreux potentiel pour l'administration orale . Le maléate de cédiranib est connu pour sa capacité à inhiber les trois récepteurs VEGF, qui jouent un rôle crucial dans l'angiogenèse et la croissance tumorale .

Méthodes De Préparation

Le maléate de cédiranib est synthétisé par une série de réactions chimiques impliquant des dérivés de quinazoline indole-éther. Les méthodes de production industrielle impliquent l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, en utilisant souvent des techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification .

Analyse Des Réactions Chimiques

Key Reaction: Alkylation of Indolphenol Intermediate

The reaction between indolphenol (16 ) and chloropyrrolidine (17 ) forms cediranib (18 ) via an azetidinium ion intermediate (19 ) (Scheme 1):

| Reactants | Conditions | Intermediate | Product | Yield Improvement |

|---|---|---|---|---|

| Indolphenol (16 ) | Solvent: DMF, Base: K₂CO₃ | Azetidinium ion (19 ) | Cediranib (18 ) | 20% → 85% after optimization |

| Chloropyrrolidine (17 ) | Temperature: 60°C, 12 hr |

This reaction initially showed poor yields (<20%) due to unexpected kinetic behavior. Mechanistic studies revealed first-order kinetics, deviating from anticipated second-order nucleophilic substitution. The slow formation of 19 was identified as the rate-limiting step, prompting solvent and base optimization (e.g., switching to polar aprotic solvents and adjusting base stoichiometry) .

Reaction Optimization via Design of Experiments (DoE)

A DoE approach optimized the synthesis of 3,4-dihydroxymandelic acid (12 ), a precursor in cediranib production (Scheme 2):

| Factor | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Glyoxylic acid amount | 1.0–2.5 equiv | 2.0 equiv | +35% selectivity |

| NaOH concentration | 0.5–2.0 M | 1.2 M | Reduced side products |

| Reaction temperature | 25–80°C | 60°C | Maximized rate |

| Aluminum oxide catalyst | 0–10 wt% | 5 wt% | Improved purity |

This full factorial design (2⁴ + center points) increased yield from <20% to >75% by identifying critical interactions between factors, such as NaOH excess leading to undesired byproducts .

Kinetic Modeling of Key Reactions

Kinetic analysis of cediranib synthesis revealed:

Rate Law for Alkylation Step

This contradicted initial assumptions of a direct bimolecular mechanism. Instead, 17 slowly converts to 19 , which rapidly reacts with 16 (Scheme 3). Computational modeling confirmed solvent polarity accelerates 19 formation, aligning with experimental rate constants .

Stability Under Environmental Conditions

Cediranib maleate’s ester and ether linkages render it sensitive to:

-

Hydrolysis : Degrades in acidic/basic conditions, releasing maleic acid and cediranib free base.

-

Photolysis : UV exposure induces decomposition, necessitating light-protected storage .

Metabolic Transformations

In vivo, cediranib undergoes enzymatic modifications:

Applications De Recherche Scientifique

Clinical Applications

The following table summarizes various clinical trials exploring the applications of cediranib maleate across different cancer types:

Case Studies

- Combination with Olaparib : A randomized phase II study demonstrated that the combination of this compound and olaparib significantly improved progression-free survival compared to olaparib alone in patients with advanced solid tumors. The overall response rate was notably higher in the combination group (79.6%) compared to olaparib alone (47.8%) .

- Ovarian Cancer Trials : In ongoing studies assessing cediranib combined with Lynparza for ovarian cancer, preliminary results suggest that this combination may enhance treatment efficacy in patients who have become resistant to platinum-based therapies. The trials are designed to evaluate both safety and efficacy metrics .

- Impact on Brain Metastases : Research involving this compound in conjunction with whole brain radiation therapy for patients with non-small cell lung cancer brain metastases is ongoing, aiming to determine whether this combination can improve treatment outcomes in a challenging patient population .

Mécanisme D'action

Cediranib maleate exerts its effects by inhibiting VEGF receptor tyrosine kinases. By forming a blockade at the VEGF receptors, this compound limits the growth of new blood vessels, which are essential for supporting tumor growth . This inhibition leads to a reduction in nutrient supply to tumor cells, slowing or halting their growth and potentially improving the efficacy of other treatments .

Comparaison Avec Des Composés Similaires

Le maléate de cédiranib est unique par sa grande puissance et sa sélectivité pour les récepteurs VEGF. Des composés similaires comprennent :

Bévacizumab : Un autre inhibiteur du VEGF, mais il s'agit d'un anticorps monoclonal plutôt que d'une petite molécule.

Sunitinib : Un inhibiteur de tyrosine kinase qui cible plusieurs récepteurs, notamment les récepteurs VEGF.

Le maléate de cédiranib se distingue par sa forte affinité pour les récepteurs VEGF et sa biodisponibilité orale, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Activité Biologique

Cediranib maleate is an oral small molecule that acts as a potent inhibitor of vascular endothelial growth factor (VEGF) receptors, primarily targeting VEGFR-1, VEGFR-2, and VEGFR-3. Its biological activity has been extensively studied in various cancer types, particularly in ovarian, breast, colorectal, lung, and renal cancers. This article reviews the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and case studies.

This compound exerts its anti-tumor effects primarily through:

- Inhibition of Angiogenesis : By blocking VEGF receptors, cediranib disrupts the signaling pathways that promote the formation of new blood vessels (angiogenesis), which tumors rely on for growth and metastasis.

- Induction of Tumor Hypoxia : The inhibition of blood flow can lead to hypoxic conditions within tumors, potentially enhancing the sensitivity of cancer cells to other therapies like PARP inhibitors (e.g., olaparib) .

- Cell Growth Inhibition : Cediranib has been shown to block enzymes necessary for tumor cell proliferation .

Clinical Efficacy

This compound has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other agents. Below is a summary of key findings from recent studies:

Case Studies

Case Study 1: Combination Therapy in Ovarian Cancer

A randomized phase II study demonstrated that the combination of this compound and olaparib resulted in a notable increase in progression-free survival among patients with recurrent platinum-sensitive ovarian cancer. The study reported a median PFS of 17.7 months for the combination therapy compared to 9.0 months for olaparib alone, highlighting the potential synergistic effects when these agents are used together .

Case Study 2: Advanced Solid Tumors

In another trial focusing on advanced solid tumors, patients receiving this compound in combination with olaparib exhibited promising results in terms of safety and efficacy. The study aimed to assess the overall response rate and progression-free survival across various tumor types, including non-small cell lung cancer and triple-negative breast cancer .

Adverse Effects

While this compound shows significant promise in treating various cancers, it is associated with several adverse effects, particularly when combined with other therapies:

Propriétés

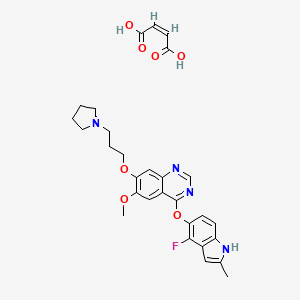

IUPAC Name |

(Z)-but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN4O3.C4H4O4/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30;5-3(6)1-2-4(7)8/h6-7,12-15,29H,3-5,8-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMGHBVACUJCRP-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31FN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857036-77-2 | |

| Record name | Cediranib maleate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857036772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 857036-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEDIRANIB MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68AYS9A614 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cediranib Maleate and what are its downstream effects?

A1: this compound is a potent tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptors (VEGFRs) []. By inhibiting VEGFRs, this compound disrupts the VEGF signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) and vascular permeability. This inhibition can lead to reduced edema and neovascularization, making it a potential therapeutic agent for diseases like age-related macular degeneration and diabetic retinopathy [].

Q2: Are there any studies exploring the delivery of this compound to the eye?

A2: Yes, researchers have investigated topical noninvasive retinal drug delivery of this compound using a 3% this compound γ-cyclodextrin nanoparticle eye drop formulation in rabbits []. This study aimed to evaluate the ocular pharmacokinetics and retinal delivery of the drug after a single-dose administration [].

Q3: Has this compound been investigated in combination with other therapies?

A3: this compound has been explored in combination with Olaparib in a clinical trial for patients with recurrent platinum-resistant or refractory ovarian cancer []. The trial utilized a phase II/III seamless design to assess the efficacy of the combination therapy [].

Q4: Are there any known challenges in developing this compound as a therapeutic?

A4: One challenge in drug development is ensuring the stability of the drug substance. Researchers have investigated the solubility and stability of this compound, which is crucial for formulating it into a stable and effective drug product [].

Q5: What is the significance of understanding the crystal structure of this compound?

A5: Understanding the crystal structure of this compound is crucial for controlling its material properties []. This knowledge can be leveraged to optimize its formulation, stability, and ultimately its effectiveness as a therapeutic agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.